Famotidine hydrochloride is synthesized from various precursors, including halogenated propionitrile and sulfamide. It is classified under the International Union of Pure and Applied Chemistry nomenclature as 3-[({[2-(diaminomethylidene)thiazol-4-yl]methyl}thio)methyl]furan-2-carboxylic acid, hydrochloride. The compound exhibits polymorphism, with several crystalline forms identified, each possessing distinct physical properties and solubility profiles .
The synthesis of famotidine hydrochloride involves several key steps:
The molecular structure of famotidine hydrochloride can be described as follows:
The crystallographic analysis reveals that famotidine can form various polymorphic structures, which influence its solubility and stability. For example, the CMI-BB polymorph has a melting point range of 157°C to 161°C .
Famotidine undergoes several chemical reactions that are crucial for its pharmaceutical applications:
Famotidine exerts its pharmacological effects primarily through competitive inhibition of histamine at the H2 receptors located on gastric parietal cells. This action leads to:
The onset of action typically occurs within one hour after oral administration, with a duration that can last up to 12 hours .
Famotidine hydrochloride exhibits distinct physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 337.43 g/mol |
Melting Point | 157°C - 161°C |
Solubility | Poorly soluble in water |
Density | Varies by polymorph |
Famotidine hydrochloride has several significant applications in medicine:
Famotidine Hydrochloride is a potent histamine H₂ receptor antagonist widely used in gastrointestinal therapeutics. As the hydrochloride salt of famotidine, it offers enhanced stability and solubility compared to the free base. This profile details its chemical characteristics, development history, and pharmacological classification, excluding clinical usage and safety data per the specified scope.
Systematic Nomenclature:
Structural Features:
Physicochemical Properties:
Property | Value | Method/Notes |
---|---|---|
Molecular Mass | 337.44 g/mol (free base) | Calculated |
Melting Point | 163–164°C (decomposition) | Polymorph-dependent [3] |
Water Solubility | ~1.4 mg/mL (25°C) | pH-dependent ionization |
Partition Coefficient (log P) | 0.4 (octanol/water) | Indicates moderate hydrophilicity |
pKa | 6.7 (protonatable imidamide) | Dictates pH-dependent solubility |
Polymorphism: Famotidine Hydrochloride exhibits multiple crystalline forms, characterized by distinct thermal and spectroscopic properties:
Polymorph | IR Signatures (cm⁻¹) | Thermal Behavior | Stability |
---|---|---|---|
Form A | 3400 (N–H), 1580 (C=N) | Endotherm at 163°C | Thermodynamically stable |
Form B | 3420 (broad), 1605 (C=N) | Endotherm at 158°C | Metastable |
Form C | 3385 (sharp), 1590 (C=N) | Endotherm at 155°C | Least stable |
Form A is the preferred commercial form due to its stability and flow properties [3].
Discovery Timeline:
Critical Patents:1. US5021582A (1991): "Famotidine Polymorphic Forms and Preparation Process"- Claims isolation of Form A crystals via methanol/dichloromethane recrystallization.- Describes stability advantages over earlier metastable forms [3].2. EP0035336B1 (1986): "Process for Producing 3-Amino-4-Aminomethylthiazole Derivatives"- Covers the synthetic route: cyclization of 1,3-dichloroacetone with guanylthiourea to form 2-diaminomethylenamino-4-chloromethylthiazole, followed by sulfamide coupling [6].3. US6191154B1 (2001): "Gastroretentive Drug Delivery Systems for H₂ Antagonists"- Proposes floating tablets to overcome famotidine’s low intestinal solubility (bioavailability ~40–45%) by prolonging gastric retention [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7